molecular formula C16H12O4 B11041129 7-hydroxy-4-(3-methoxyphenyl)-2H-chromen-2-one

7-hydroxy-4-(3-methoxyphenyl)-2H-chromen-2-one

Cat. No.: B11041129
M. Wt: 268.26 g/mol
InChI Key: QJNVCLNTGRESDQ-UHFFFAOYSA-N
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Description

7-hydroxy-4-(3-methoxyphenyl)-2H-chromen-2-one, also known as a derivative of coumarin, is a naturally occurring compound found in various plants. It belongs to the class of organic compounds known as chromones, which are characterized by a benzopyran ring system. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-4-(3-methoxyphenyl)-2H-chromen-2-one typically involves the Pechmann condensation reaction. This method includes the reaction of phenols with β-ketoesters in the presence of acid catalysts. For instance, the condensation of 3-methoxyphenol with ethyl acetoacetate in the presence of sulfuric acid can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-4-(3-methoxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

7-hydroxy-4-(3-methoxyphenyl)-2H-chromen-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds.

    Biology: This compound exhibits significant antioxidant and antimicrobial activities.

    Medicine: It has potential therapeutic applications in treating diseases such as cancer and cardiovascular disorders.

    Industry: It is used in the production of dyes, perfumes, and pharmaceuticals

Mechanism of Action

The mechanism of action of 7-hydroxy-4-(3-methoxyphenyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as tyrosinase and cyclooxygenase, which are involved in melanin synthesis and inflammation, respectively. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-hydroxy-4-(3-methoxyphenyl)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy group enhances its solubility and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

7-hydroxy-4-(3-methoxyphenyl)chromen-2-one

InChI

InChI=1S/C16H12O4/c1-19-12-4-2-3-10(7-12)14-9-16(18)20-15-8-11(17)5-6-13(14)15/h2-9,17H,1H3

InChI Key

QJNVCLNTGRESDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=O)OC3=C2C=CC(=C3)O

Origin of Product

United States

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